molecular formula C11H15O5P B3255471 Diethyl benzo[d][1,3]dioxol-5-ylphosphonate CAS No. 255042-45-6

Diethyl benzo[d][1,3]dioxol-5-ylphosphonate

Cat. No. B3255471
CAS RN: 255042-45-6
M. Wt: 258.21 g/mol
InChI Key: QTPWADXNIJKXIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl benzo[d][1,3]dioxol-5-ylphosphonate involves the reaction of triethyl phosphite or tributylphosphite with N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline. The reaction proceeds under reflux conditions, resulting in the formation of the target compound . Further details on reaction conditions, yields, and purification methods can be found in the relevant literature.


Molecular Structure Analysis

The crystal structures of two homologues related to this compound have been determined. These compounds exhibit similar planar conformations of the dioxole rings. Intra- and intermolecular hydrogen bonds (C-H…O and N-H…O) play a crucial role in the crystal packing of both molecules. Additionally, weak C-H…π interactions are observed .

Scientific Research Applications

Antiviral and Cytostatic Properties

Diethyl benzo[d][1,3]dioxol-5-ylphosphonate derivatives have shown promising antiviral activity. A study by Głowacka et al. (2016) synthesized a novel series of these derivatives, finding several compounds with potent activity against varicella-zoster virus. Additionally, some compounds exhibited cytostatic properties on various cell lines, including HeLa and L1210 cells (Głowacka et al., 2016).

Synthesis of Phycocyanobilin Components

Ngwe et al. (1994) utilized this compound in the regioselective preparation of specific phosphonates. These were then coupled with aldehydes for the synthesis of the C/D-rings component of phycocyanobilin, demonstrating its application in complex organic synthesis (Ngwe et al., 1994).

Applications in Antitumor Research

Wu et al. (2017) explored the antitumor properties of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which include derivatives of this compound. This research demonstrated significant antitumor activities, suggesting potential pharmaceutical applications in cancer treatment (Wu et al., 2017).

Phosphorylated Peptidomimetics

Lukashuk et al. (2013) showed that derivatives of this compound could be used in the synthesis of phosphorylated peptidomimetics. These compounds have potential applications in drug design, particularly in the development of novel therapeutic agents (Lukashuk et al., 2013).

Luminescent Complexes

Montalti et al. (2000) synthesized luminescent ruthenium(II) bipyridyl-phosphonic acid complexes using this compound derivatives. These complexes exhibited pH-dependent photophysical behavior, indicating their potential use in sensor technology and material science (Montalti et al., 2000).

Detection of Carcinogenic Lead

Rahman et al. (2020) developed ligands using this compound derivatives for the detection of carcinogenic lead. This study highlights its application in developing sensitive and selective sensors for environmental monitoring (Rahman et al., 2020).

Future Directions

: Kodagala Kameswara Rao et al. “Crystal Structures of Two Homologues: Diethyl (Benzo[D][1,3]Dioxol-5-Yl((4-Bromophenyl)Amino)Methyl)Phosphonate And Dibutyl(Benzo[D][1,3] Dioxol-5-Yl((4-Bromophenyl)Amino)Methyl)Phosphonate.” IJRTI (2023). Link

properties

IUPAC Name

5-diethoxyphosphoryl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-3-15-17(12,16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPWADXNIJKXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)OCO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(trimethylsilyl)benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate (25 mg, 0.073 mmol), Cesium Fluoride (61 mg, 0.402 mmol), Triethtyl phosphite (48 mg, 0.292 mmol), Acetonitrile (1 ml): Reaction Time: 16 h; Rf: 0.3 (2:3 EtOAc:Pet Ether); Thick oil; 16.0 mg, 85%; 1H NMR (500 MHz, CDCl3, TMS) δ 7.38 (dd, J=7.9, 14.0 Hz, 1H), 7.20 (d, J=12.8 Hz, 1H), 6.88 (dd, J=3.4, 7.6 Hz, 1H), 6.03 (s, 2H), 4.17-4.01 (m, 4H), 1.32 (t, J=7.0 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 151.2 (d, J=2.9 Hz), 147.8 (d, J=22.9 Hz), 127.4 (d, J=11.4 Hz), 121.3 (d, J=193.6 Hz), 111.2 (d, J=12.4 Hz), 108.6 (d, J=18.1 Hz), 101.5, 62.0 (d, J=5.7 Hz), 16.3 (d, J=6.7 Hz); 31P NMR (162 MHz, CDCl3) δ 19.0; Mass (M+Na)+ 281; Known Compound, Lit. G. Yang, C. Shen, L. Zhang, W. Zhang. Tetrahedron Lett. 2011, 52, 5032.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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